molecular formula C10H6N2 B1599141 5-Cyanoquinoline CAS No. 59551-02-9

5-Cyanoquinoline

Cat. No. B1599141
CAS RN: 59551-02-9
M. Wt: 154.17 g/mol
InChI Key: CKKBFRWSTPFAHR-UHFFFAOYSA-N
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Patent
US06534510B2

Procedure details

To a solution of 0.1810 g (0.870 mmol) 10 in 5 mL DMF was added 0.0630 g (0.54 mmol) zinc cyanide and 0.0640 g (0.055 mmol) tetrakis(triphenylphosphine)palladium(0). After 66 h under argon at 80° C., the reaction mixture was cooled to room temperature, diluted with 40 mL toluene and washed with 10 mL 2N NH4H. The aqueous layer was extracted with 10 mL toluene. The combined organic layers were washed with 10 mL brine, dried over Na2SO4, filtered and concentrated in vacuo. Purification by flash chromatography (25×130 mm silica gel, linear gradient 2-3% (10% NH4OH:MeOH):CH2Cl2) afforded 11. 1NMR (CDCl3, 400 MHz) 69.065 (dd, 1H, J=1.65, 4.21 Hz, ArH); 8.567 (d, 1H, J=8.50 Hz, ArH); 8.377 (d, 1H, J=8.50 Hz, ArH); 8.005 (dd, 1H, J=1.09, 7.22 Hz, ArH); 7.796 (dd, 1H, J=7.22, 8.59 Hz, ArH); 7.636 (dd, 1H, J=4.21, 8.51 Hz, ArH); MS (Electrospray): m/z 155.0 (M+H).
Name
Quantity
0.181 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.063 g
Type
catalyst
Reaction Step One
Quantity
0.064 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[CH3:12][N:13](C=O)C>C1(C)C=CC=CC=1.[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:7]1[C:8]2[CH:9]=[CH:10][CH:11]=[C:2]([C:12]#[N:13])[C:3]=2[CH:4]=[CH:5][CH:6]=1 |f:3.4.5,^1:32,34,53,72|

Inputs

Step One
Name
Quantity
0.181 g
Type
reactant
Smiles
BrC1=C2C=CC=NC2=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.063 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
0.064 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 10 mL 2N NH4H
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 10 mL toluene
WASH
Type
WASH
Details
The combined organic layers were washed with 10 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (25×130 mm silica gel, linear gradient 2-3% (10% NH4OH:MeOH):CH2Cl2)

Outcomes

Product
Details
Reaction Time
66 h
Name
Type
product
Smiles
N1=CC=CC=2C(=CC=CC12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.